1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and an imidazolium core. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
The synthesis of 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with a suitable carbonyl compound to form the intermediate. This intermediate is then reacted with a methylating agent to introduce the methyl group on the imidazolium ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the morpholine or imidazolium rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound has been studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: In industrial applications, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium can be compared with other similar compounds, such as:
1-(2,6-Dimethylmorpholine-4-carbonyl)-1H-pyrazol-5-amine: This compound shares a similar morpholine ring but differs in the core structure, which is a pyrazole instead of an imidazolium.
1-Cyclopropyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one: This compound has a cyclopropyl group and a pyrrolidinone core, making it structurally distinct from the imidazolium compound.
4-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine: Similar to the pyrazole derivative, this compound has a pyrazole core and a methyl group, differing from the imidazolium structure.
The uniqueness of this compound lies in its imidazolium core, which imparts specific chemical properties and reactivity that are distinct from other similar compounds.
Properties
CAS No. |
755750-26-6 |
---|---|
Molecular Formula |
C11H18N3O2+ |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methylimidazol-3-ium-1-yl)methanone |
InChI |
InChI=1S/C11H18N3O2/c1-9-6-14(7-10(2)16-9)11(15)13-5-4-12(3)8-13/h4-5,8-10H,6-7H2,1-3H3/q+1 |
InChI Key |
FBGTXVUBICLYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)N2C=C[N+](=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.